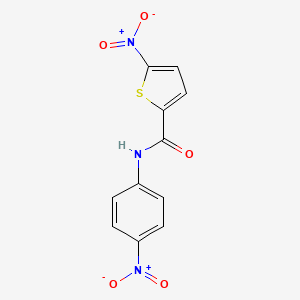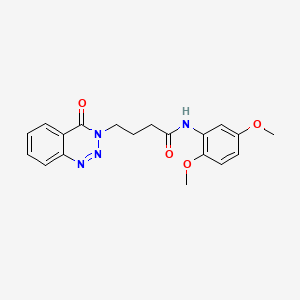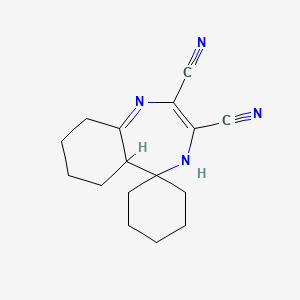
2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine is a useful research compound. Its molecular formula is C16H20N4 and its molecular weight is 268.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
One area of research involving this compound includes novel synthesis methods for creating complex heterocyclic systems. A study by Artico et al. (1992) described new tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties linked via a spiro to the piperidine nucleus, demonstrating a simple reaction involving aromatic amines and 4-oxopiperidines (Artico et al., 1992).
Structural Analysis and Rearrangements
Studies have also focused on the structural analysis and unexpected rearrangements in related compounds. For instance, Herke et al. (2010) investigated the cyclization of N-methylated spiro benzazepine–cyclohexenone, which led to unexpected rearrangement, yielding cyclopentanoisoquinolinone derivatives (Herke et al., 2010).
Development of Antimicrobial and Anti-Inflammatory Compounds
Research into spirocyclic compounds has led to the development of novel antimicrobial and anti-inflammatory drugs. Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and tested their antimicrobial, anti-inflammatory, and antioxidant activities, finding some compounds with high antimicrobial activity against S. aureus and anti-inflammatory effects superior to the reference drug diclofenac (Mandzyuk et al., 2020).
Utilization in Drug Discovery
Spirocycles, such as those in 2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine, have been utilized in novel drug discovery. Zheng & Tice (2016) discussed the use of spirocycles in drug discovery, highlighting their three-dimensional nature and ability to interact with proteins, making them attractive targets for synthesizing new drugs (Zheng & Tice, 2016).
Synthesis of Poly-functionalized Derivatives
Another application is in the synthesis of poly-functionalized derivatives. Wang et al. (2011) developed a new cycloaddition for synthesizing indoline-spiro benzofurodiazepine derivatives, highlighting the potential of such compounds in various chemical and medicinal applications (Wang et al., 2011).
Properties
IUPAC Name |
spiro[4,5a,6,7,8,9-hexahydro-1,4-benzodiazepine-5,1'-cyclohexane]-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-10-14-15(11-18)20-16(8-4-1-5-9-16)12-6-2-3-7-13(12)19-14/h12,20H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPVMYSQKGDWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3=NC(=C(N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
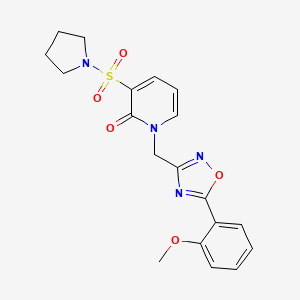

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)

![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)
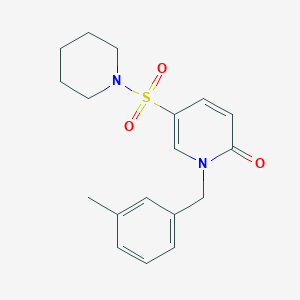
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)
![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)
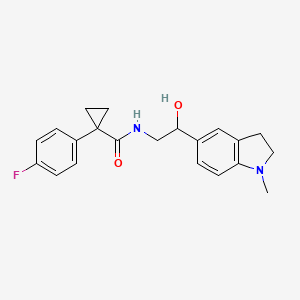
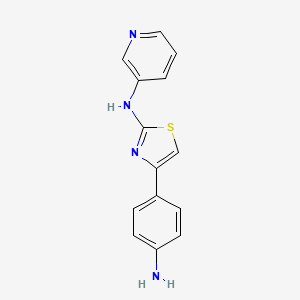
![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)
